2-Butyl-3-methyloxirane

Description

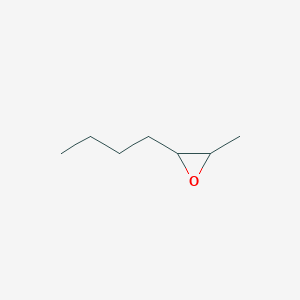

Structure

2D Structure

3D Structure

Properties

CAS No. |

14925-96-3 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

2-butyl-3-methyloxirane |

InChI |

InChI=1S/C7H14O/c1-3-4-5-7-6(2)8-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

RAWZOXRFHKUFPX-UHFFFAOYSA-N |

SMILES |

CCCCC1C(O1)C |

Canonical SMILES |

CCCCC1C(O1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxirane Derivatives

The following analysis compares 2-butyl-3-methyloxirane with analogous compounds based on substituent effects, stereochemistry, and available data from chemical databases and supplier documentation.

Substituent Chain Length and Branching

- This compound vs. (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane (CAS 54910-51-9) :

The decyl and 5-methylhexyl substituents in the latter compound significantly increase molecular weight and hydrophobicity compared to the shorter butyl and methyl groups in this compound. This results in higher boiling points and lower solubility in polar solvents for the decyl derivative .- Predicted Property Trends :

| Property | This compound | (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane |

|---|---|---|

| Molecular Weight (g/mol) | ~130 (estimated) | ~324 (calculated) |

| LogP (lipophilicity) | ~2.5 (estimated) | ~8.0 (estimated) |

| Reactivity | Moderate ring strain | Reduced reactivity due to steric hindrance |

- Comparison with Oxirane,2-decyl-3-(4-methylhexyl)- (CAS 35898-62-5) :

The positional isomerism of the methylhexyl group (4-methyl vs. 5-methyl) in this compound may alter steric effects and regioselectivity in reactions compared to this compound .

Stereochemical Influence

- (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane (CAS 54910-51-9) exhibits enantiomeric specificity, which can affect its interaction with chiral catalysts or biological targets. In contrast, this compound’s stereochemical configuration (if specified) would similarly influence its synthetic utility .

Preparation Methods

Reaction Mechanism and Conditions

The electrophilic addition of the peracid to the alkene proceeds via a cyclic transition state, with the peracid’s electrophilic oxygen attacking the less substituted carbon of the double bond. Steric effects from the tert-butyl and methyl groups influence regioselectivity, favoring epoxide formation at the desired position. Typical reaction conditions involve anhydrous dichloromethane or ethyl acetate as solvents, temperatures between 0°C and 25°C, and stoichiometric peracid ratios.

Key Optimization Parameters:

-

Solvent polarity : Higher polarity solvents (e.g., dichloromethane) enhance reaction rates by stabilizing the transition state.

-

Temperature control : Sub-ambient temperatures minimize side reactions such as ring-opening or polymerization.

-

Catalytic additives : Lewis acids like titanium(IV) isopropoxide improve yields by coordinating to the epoxide oxygen, reducing ring strain.

Corey-Chaykovsky Epoxidation Using Sulfonium Ylides

The Corey-Chaykovsky reaction offers a versatile alternative for synthesizing this compound, particularly when stereochemical control is required. This method employs sulfonium ylides generated in situ from dimethyl sulfoxide (DMSO) and methyl sulfate, which react with ketones to form epoxides.

Synthetic Procedure and Case Studies

In a representative protocol (Patent CN102491959B), DMSO and methyl sulfate are heated to 70–80°C to form a sulfonium salt intermediate. Subsequent addition of 3-methyl-2-pentanone, a tertiary amine catalyst (e.g., tetrabutylammonium chloride, TBAC), and a strong base (e.g., potassium hydroxide) induces epoxide formation.

Performance Data:

| Parameter | Embodiment 2 | Embodiment 3 | Embodiment 8 |

|---|---|---|---|

| Catalyst | TBAC | BTEA | DABCO |

| Base | KOH | NaOtBu | NaOH |

| Solvent | CH₂Cl₂ | t-BuOH | Toluene |

| Yield (%) | 96.0 | 94.1 | 96.0 |

| Purity (%) | 97.3 | 97.0 | 96.4 |

The table illustrates the impact of catalyst and base selection on reaction efficiency. Quaternary ammonium catalysts (TBAC, BTEA) outperform DABCO in polar solvents, while sodium tert-butoxide enhances yields in non-polar media.

Asymmetric Epoxidation for Enantiomerically Pure Products

Asymmetric synthesis of this compound is achieved using chiral catalysts to induce enantioselectivity. The Sharpless epoxidation method, employing titanium(IV) complexes with dialkyl tartrate ligands, enables precise control over the epoxide’s stereochemistry.

Stereochemical Outcomes and Applications

For the target compound, (2R,3S)- and (2S,3R)-enantiomers are accessible by varying the tartrate ligand’s configuration. Reaction of 3-methyl-2-penten-1-ol with tert-butyl hydroperoxide in the presence of Ti(OiPr)₄ and diethyl L-tartrate yields the (2R,3S)-enantiomer with >90% enantiomeric excess (ee).

Critical Factors for Enantioselectivity:

-

Ligand structure : Bulkier ligands (e.g., diisopropyl tartrate) improve stereochemical outcomes.

-

Substrate geometry : Allylic alcohols with Z-configuration favor higher ee values.

-

Temperature : Reactions conducted at –20°C minimize racemization.

Acid-Catalyzed Cyclization of Halohydrins

Halohydrin precursors, such as 3-chloro-2-butyl-3-methyl-1-propanol, undergo base-induced cyclization to form this compound. This method is less commonly employed due to challenges in halohydrin synthesis but remains viable for large-scale production.

Reaction Dynamics and Limitations

Cyclization proceeds via an SN2 mechanism, where the hydroxide ion displaces the chloride leaving group, forming the epoxide ring. Key limitations include:

-

Competing elimination reactions yielding alkenes.

-

Sensitivity to steric hindrance from the tert-butyl group, necessitating elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF).

Comparative Analysis of Synthetic Routes

The selection of a preparation method depends on the desired scale, stereochemical purity, and available starting materials. The following table summarizes the advantages and limitations of each approach:

| Method | Yield Range (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Peracid Epoxidation | 70–85 | Low | High | Moderate |

| Corey-Chaykovsky | 90–96 | Moderate | High | Low |

| Asymmetric Epoxidation | 80–90 | High | Moderate | High |

| Halohydrin Cyclization | 60–75 | None | Low | Low |

Q & A

Q. What are the established synthetic routes for 2-Butyl-3-methyloxirane, and how do reaction conditions influence yield and stereochemical outcomes?

- Methodological Answer : The synthesis of this compound typically involves epoxidation of the corresponding alkene precursor (e.g., 3-methyl-2-butyl-1-ene) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with catalytic acids. Reaction conditions such as temperature (−20°C to 25°C), solvent polarity (e.g., dichloromethane vs. ether), and stoichiometric ratios significantly impact yield and stereoselectivity. For chiral variants, asymmetric epoxidation catalysts (e.g., Sharpless or Jacobsen catalysts) may be employed. Characterization of intermediates via GC-MS and NMR is critical to confirm regiochemical control .

Q. Example Reaction Conditions :

| Precursor | Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 3-methyl-2-butyl-1-ene | mCPBA | CH₂Cl₂ | 0°C | 65–75% |

| 3-methyl-2-butyl-1-ene | H₂O₂/H⁺ | Et₂O | 25°C | 50–60% |

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Quantifies purity (>98% by GC is standard for research-grade material) and detects isomers or byproducts .

- NMR Spectroscopy : ¹H and ¹³C NMR verify structural integrity; epoxy ring protons (δ 3.0–3.5 ppm) and substituent coupling patterns confirm stereochemistry.

- Polarimetry : Critical for chiral variants to determine enantiomeric excess (ee).

- Elemental Analysis : Validates empirical formula (C₇H₁₂O).

Always cross-reference with literature spectra and report retention indices in GC for reproducibility .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : The compound is prone to ring-opening in acidic or nucleophilic environments. Store under inert gas (N₂/Ar) at −20°C in anhydrous solvents (e.g., THF or ether). Monitor degradation via periodic GC analysis; half-life studies in D₂O (pH 7.4) show <5% decomposition over 24 hours at 25°C. Avoid prolonged exposure to light or moisture to prevent racemization in chiral forms .

Q. What are the standard protocols for assessing the reactivity of this compound in nucleophilic ring-opening reactions?

- Methodological Answer :

- Kinetic Studies : Use in situ NMR or IR spectroscopy to track reaction progress with nucleophiles (e.g., amines, thiols).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate SN2 mechanisms, while protic solvents favor SN1 pathways.

- Temperature Gradients : Perform reactions at 25°C, 40°C, and 60°C to determine activation parameters (ΔH‡, ΔS‡).

Example: Ring-opening with sodium azide in DMF at 60°C yields 2-azido-3-methylbutanol within 2 hours (90% conversion) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments of this compound derivatives?

- Methodological Answer : Conflicting NMR or X-ray data may arise from dynamic effects (e.g., ring puckering). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict ¹H/¹³C chemical shifts and coupling constants, which are compared to experimental data. For enantiomeric validation, electronic circular dichroism (ECD) simulations paired with experimental spectra resolve ambiguities. Case Study: A 2020 study resolved misassignments in oxirane derivatives using Boltzmann-weighted DFT-NMR analysis .

Q. What strategies optimize enantioselective synthesis of this compound for pharmacological applications?

- Methodological Answer :

- Catalyst Screening : Test chiral salen or bisoxazoline ligands with Mn(III)/Cr(III) for asymmetric epoxidation.

- Kinetic Resolution : Use lipases (e.g., CAL-B) to hydrolyze undesired enantiomers from racemic mixtures.

- Microreactor Technology : Enhances enantioselectivity (up to 95% ee) by precise control of residence time and mixing .

Data Table :

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| Mn-salen | 88 | 70 |

| Cr-bisoxazoline | 92 | 65 |

Q. How do steric and electronic effects influence regioselectivity in the ring-opening reactions of this compound?

- Methodological Answer : Steric hindrance from the tert-butyl group directs nucleophiles to the less hindered methyl-substituted carbon. Electronic effects (e.g., electron-withdrawing substituents) polarize the epoxy ring, favoring attack at the more electrophilic site. Experimental validation via Hammett plots (σ values) and DFT-based Fukui indices quantifies these effects. Example: Azide attack occurs at the methyl-bearing carbon with >90% regioselectivity in DMF .

Q. What methodologies address contradictory data in the catalytic activity of this compound in polymer crosslinking studies?

- Methodological Answer : Discrepancies in crosslinking efficiency may stem from impurities (e.g., residual peroxides) or solvent polarity. Implement:

- Accelerated Aging Tests : Compare crosslink density (via swelling experiments) under controlled humidity.

- High-Resolution Mass Spectrometry (HRMS) : Identify trace inhibitors (e.g., diols from premature ring-opening).

- Statistical DoE (Design of Experiments) : Isolate variables (catalyst loading, temperature) to pinpoint confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.